

Application Note: T900607-Induced Cell Cycle Arrest Analysis by Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025



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Introduction

T900607 is a potent small molecule inhibitor that targets tubulin polymerization. By binding to the colchicine binding site on β -tubulin, **T900607** disrupts the formation of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This disruption leads to the activation of the spindle assembly checkpoint (SAC), causing a cell cycle arrest in the G2/M phase and subsequently inducing apoptosis in cancer cells. This application note provides a detailed protocol for analyzing the cell cycle effects of **T900607** using flow cytometry with propidium iodide (PI) staining.

Principle

Flow cytometry with PI staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2 and M phases have twice the DNA content (4n) of cells in the G0/G1 phase (2n), while cells in the S phase have an intermediate amount of DNA. By analyzing the fluorescence intensity of a population of cells, a DNA content histogram can be generated to quantify the percentage of cells in each phase of the cell cycle.



Data Presentation

The following table summarizes the representative effects of a tubulin polymerization inhibitor, similar in mechanism to **T900607**, on the cell cycle distribution of a cancer cell line as determined by flow cytometry.

Treatment	Concentration	% of Cells in G0/G1 Phase	% of Cells in S Phase	% of Cells in G2/M Phase
Vehicle (DMSO)	0.1%	55.2 ± 3.1	25.8 ± 2.5	19.0 ± 1.8
T900607 (or similar tubulin inhibitor)	10 nM	42.1 ± 2.8	15.3 ± 1.9	42.6 ± 3.5
T900607 (or similar tubulin inhibitor)	50 nM	25.7 ± 2.2	8.9 ± 1.5	65.4 ± 4.1
T900607 (or similar tubulin inhibitor)	100 nM	15.3 ± 1.9	5.2 ± 1.1	79.5 ± 5.2

Note: The data presented is representative of the effects of potent tubulin inhibitors on cancer cell lines. Actual results may vary depending on the cell line, experimental conditions, and the specific inhibitor used.

Experimental Protocols Materials

- T900607
- Cell culture medium (e.g., DMEM, RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution



- Phosphate-Buffered Saline (PBS), pH 7.4
- Trypsin-EDTA solution
- Propidium Iodide (PI) staining solution (e.g., 50 μg/mL PI and 100 μg/mL RNase A in PBS)
- 70% Ethanol, ice-cold
- Flow cytometry tubes
- Flow cytometer

Cell Culture and Treatment

- Culture your cancer cell line of choice in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of harvesting.
- Prepare stock solutions of T900607 in DMSO.
- Treat the cells with various concentrations of T900607 (e.g., 10 nM, 50 nM, 100 nM) and a
 vehicle control (DMSO, final concentration ≤ 0.1%) for a predetermined time (e.g., 24, 48
 hours).

Cell Harvest and Fixation

- After the treatment period, collect the cell culture medium, which may contain detached apoptotic cells.
- Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
- Combine the detached cells with the collected medium from step 1.
- Centrifuge the cell suspension at 300 x g for 5 minutes.
- Discard the supernatant and wash the cell pellet twice with cold PBS.



- Resuspend the cell pellet in 500 μL of cold PBS.
- While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
- Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.

Propidium Iodide Staining and Flow Cytometry

- Centrifuge the fixed cells at 800 x g for 5 minutes.
- Carefully discard the ethanol and wash the cell pellet with PBS.
- Resuspend the cell pellet in 500 μL of PI staining solution.
- Incubate the cells in the dark at room temperature for 30 minutes.
- Transfer the stained cells to flow cytometry tubes.
- Analyze the samples on a flow cytometer. Collect the fluorescence signal from the PI in the appropriate channel (e.g., FL2 or PE-Texas Red).
- Acquire at least 10,000 events per sample.

Data Analysis

- Use appropriate software (e.g., FlowJo, FCS Express) to analyze the flow cytometry data.
- Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
- Generate a histogram of the PI fluorescence intensity for the single-cell population.
- Use a cell cycle analysis model (e.g., Dean-Jett-Fox) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations

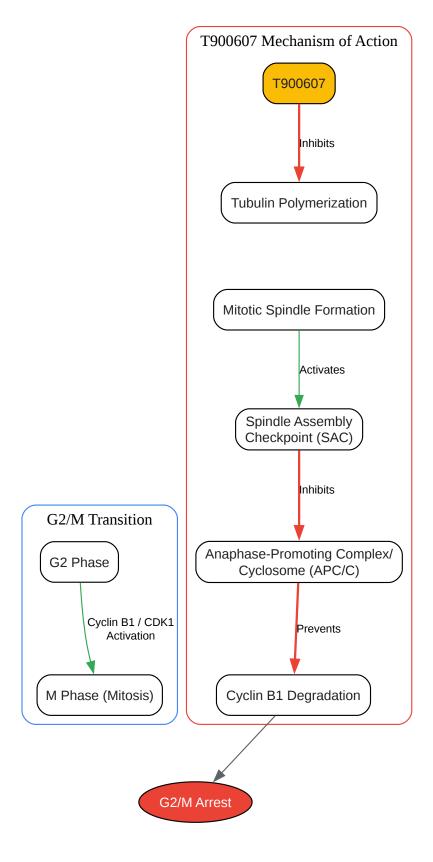




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Caption: Experimental workflow for analyzing T900607-induced cell cycle arrest.





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